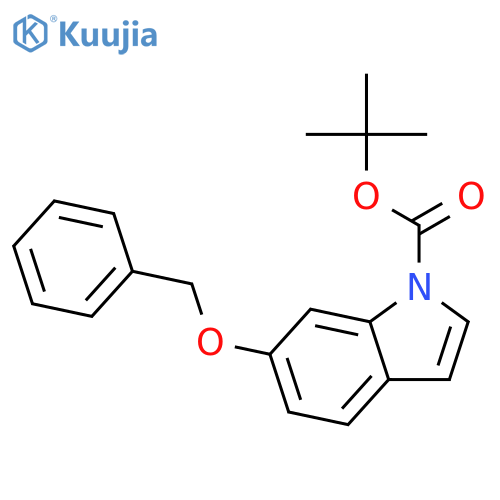

Cas no 933474-39-6 (tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate)

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate

- 1-Boc-6-benzyloxyindole

- 6-(BENZYLOXY)-1H-INDOLE, N-BOC PROTECTED

- tert-butyl 6-phenylmethoxyindole-1-carboxylate

- 6-benzyloxy-indole-1-carboxylic acid tert-butyl ester

- MFCD09801032

- tert-Butyl6-(benzyloxy)-1H-indole-1-carboxylate

- 933474-39-6

- SCHEMBL3898829

- BS-29688

- SRPBCFXYURDQFS-UHFFFAOYSA-N

- AKOS015837025

- FT-0709299

- 6-Benzyloxy-1-(tert-butoxycarbonyl)-1H-indole

- tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate, AldrichCPR

- DTXSID50582987

- DB-079505

-

- MDL: MFCD09801032

- インチ: 1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-9-10-17(13-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3

- InChIKey: SRPBCFXYURDQFS-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 323.15200

- どういたいしつりょう: 323.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 460.9±37.0 °C at 760 mmHg

- フラッシュポイント: 126.7±0.0 °C

- 屈折率: 1.559

- PSA: 40.46000

- LogP: 5.00350

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM147278-25g |

tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate |

933474-39-6 | 95% | 25g |

$611 | 2024-07-19 | |

| abcr | AB237160-5g |

6-(Benzyloxy)-1H-indole, N-BOC protected; . |

933474-39-6 | 5g |

€424.50 | 2025-03-19 | ||

| Fluorochem | 216161-1g |

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate |

933474-39-6 | 95% | 1g |

£76.00 | 2022-03-01 | |

| Apollo Scientific | OR11590-5g |

6-(Benzyloxy)-1H-indole, N-BOC protected |

933474-39-6 | 5g |

£224.00 | 2023-09-01 | ||

| Fluorochem | 216161-5g |

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate |

933474-39-6 | 95% | 5g |

£225.00 | 2022-03-01 | |

| abcr | AB237160-25g |

6-(Benzyloxy)-1H-indole, N-BOC protected; . |

933474-39-6 | 25g |

€1062.00 | 2025-03-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532834-25g |

Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate |

933474-39-6 | 98% | 25g |

¥5454.00 | 2024-04-24 | |

| A2B Chem LLC | AH84378-10g |

1-BOC-6-benzyloxyindole |

933474-39-6 | 10g |

$850.00 | 2023-12-29 | ||

| 1PlusChem | 1P00GTUI-25g |

1-Boc-6-benzyloxyindole |

933474-39-6 | 98% | 25g |

$566.00 | 2025-02-27 | |

| 1PlusChem | 1P00GTUI-1g |

1-Boc-6-benzyloxyindole |

933474-39-6 | 98% | 1g |

$83.00 | 2025-02-27 |

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate 関連文献

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylateに関する追加情報

Professional Introduction to Tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate (CAS No. 933474-39-6)

Tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate, with the chemical formula C21H21O3, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 933474-39-6, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a tert-butyl group and a benzyloxy substituent on the indole core makes it a versatile intermediate for synthesizing more complex molecules.

The indole scaffold is a well-documented pharmacophore in drug discovery, with numerous bioactive molecules derived from this core structure. In particular, derivatives of indole have shown promise in treating various diseases, including cancer, neurological disorders, and infectious diseases. The tert-butyl group enhances the lipophilicity of the molecule, which can improve its solubility and bioavailability, while the benzyloxy group provides additional functionalization possibilities for further chemical modifications.

Recent studies have highlighted the importance of indole derivatives in developing novel therapeutic agents. For instance, researchers have explored the use of Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate as a precursor in the synthesis of indole-based inhibitors targeting specific enzymes involved in disease pathways. These inhibitors have shown promising results in preclinical studies, demonstrating their potential as lead compounds for further development.

The benzyloxy group in Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate is particularly noteworthy, as it can be readily transformed into other functional groups through various chemical reactions. This flexibility makes it an invaluable building block for medicinal chemists seeking to design molecules with tailored properties. For example, the benzyloxy group can be hydrolyzed to form a hydroxyl group, or it can be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule.

In addition to its synthetic utility, Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate has been investigated for its potential biological activities. Initial studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties, making it a candidate for treating conditions associated with oxidative stress and inflammation. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

The tert-butyl group on the indole core also contributes to the stability of the molecule, preventing unwanted side reactions that could compromise its efficacy. This stability is crucial in pharmaceutical applications, where maintaining the integrity of active ingredients is essential for achieving desired therapeutic outcomes. The combination of these structural features makes Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate a promising candidate for further investigation and development.

Advances in synthetic methodologies have also made it easier to access and modify Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient introduction of various substituents onto the indole ring, expanding the library of possible derivatives. These methods have significantly reduced reaction times and improved yields, making large-scale synthesis more feasible.

The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents derived from natural scaffolds like indole. Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate exemplifies how modifications to known structures can yield novel compounds with enhanced properties. By leveraging existing knowledge and innovative synthetic strategies, scientists are paving the way for next-generation drugs that address unmet medical needs.

In conclusion, Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate (CAS No. 933474-39-6) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for drug discovery and development. As research continues to uncover new ways to utilize this compound, it is likely to play an increasingly important role in the fight against various diseases.

933474-39-6 (tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate) 関連製品

- 2229312-17-6(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopentane-1-carboxylic acid)

- 1049419-25-1(N'-(4-fluorophenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide)

- 1251679-71-6(N-(4-acetylphenyl)-2-8-(cyclohexylsulfanyl)-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-ylacetamide)

- 1261992-69-1(4-(3-Chloro-4-methoxyphenyl)-2-hydroxybenzoic acid)

- 161787-73-1(3-amino-1,1,1-trifluoro-4-methylpentan-2-ol)

- 1807148-56-6(6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-methoxypyridine)

- 26772-34-9(cis-1,3-Cyclohexanediamine)

- 2229465-60-3(tert-butyl N-4-(1-cyano-1-methylethyl)-2-methylphenylcarbamate)

- 2159532-25-7(2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol)

- 926-59-0(sodium 3-oxobut-1-en-1-olate)